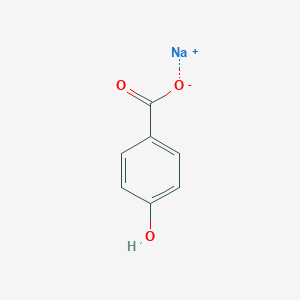

Natrium-4-hydroxybenzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 4-hydroxybenzoate (also known as sodium benzoate, E211, or benzoic acid sodium salt) is a preservative and food additive used in a variety of food products. It is a white crystalline powder with a slight odor and a slightly bitter taste. Sodium 4-hydroxybenzoate is used to inhibit the growth of mold, yeast, and bacteria in food products. It is also used as a pH adjuster and a flavor enhancer in food products. Sodium 4-hydroxybenzoate has been approved by the US Food and Drug Administration (FDA) for use in food products.

Wissenschaftliche Forschungsanwendungen

Biosynthese von wertschöpfenden Bioprodukten

Die Verbindung hat sich als ein vielversprechendes Zwischenprodukt für die Biosynthese von wertschöpfenden Bioprodukten mit Anwendungen in der Lebensmittel-, Kosmetik-, Pharma- und Fungizidindustrie herauskristallisiert. Synthetische Biologie und metabolische Engineering-Ansätze wurden eingesetzt, um 4-Hydroxybenzoesäure-basierte Produkte herzustellen .

Analytische Chemie

Als analytischer Standard wird Natrium-4-hydroxybenzoat in verschiedenen chemischen Analysen verwendet. So wurde es beispielsweise als Fangmittel zur Untersuchung der Hydroxylradikalbildung während zerebraler Ischämie und Reperfusion eingesetzt .

Enzymhemmungsstudien

In der wissenschaftlichen Forschung wird this compound verwendet, um die Enzymhemmung zu untersuchen, insbesondere im Kontext von Pilzpathogenen. Es hilft, die biochemischen Pfade zu verstehen und gezielte Behandlungen zu entwickeln .

Wirkmechanismus

Target of Action

Sodium 4-hydroxybenzoate, also known as p-hydroxybenzoic acid (PHBA), primarily targets enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, particularly in the degradation of aromatic compounds .

Mode of Action

Sodium 4-hydroxybenzoate interacts with its targets by binding to the active sites of the enzymes. For instance, it binds to p-hydroxybenzoate hydroxylase, which then catalyzes the hydroxylation of 4-hydroxybenzoate . This interaction results in changes in the enzyme’s activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Biochemical Pathways

Sodium 4-hydroxybenzoate is involved in several biochemical pathways. It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Additionally, the oxidative decarboxylation of the protocatechuate peripheral pathway forms hydroxyquinol .

Pharmacokinetics

It is known that the compound is quickly absorbed and eliminated in mice and cynomolgus monkeys after oral administration . The compound is also widely distributed in mice tissues, with the highest concentration in the kidney and liver .

Result of Action

The action of Sodium 4-hydroxybenzoate results in the production of various metabolites, including protocatechuate and catechol . These metabolites are involved in various biochemical reactions, contributing to the overall metabolic processes within the organism .

Action Environment

The action of Sodium 4-hydroxybenzoate can be influenced by various environmental factors. For instance, its solubility in water, alcohol, and other polar solvents can affect its bioavailability and hence its efficacy . Furthermore, its stability can be affected by factors such as temperature and pH .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sodium 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme 4-hydroxybenzoate 3-monooxygenase, which transforms 4-hydroxybenzoate, NADPH, H+ and O2 into protocatechuate, NADP+ and H2O . This interaction plays a crucial role in the biochemical reactions involving Sodium 4-hydroxybenzoate .

Cellular Effects

The effects of Sodium 4-hydroxybenzoate on various types of cells and cellular processes are diverse. It has been found to have potential xenoestrogenic effects, which may mimic the effects of estrogen in the body and affect hormonal balance . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium 4-hydroxybenzoate exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the inhibition of the β-carbonic anhydrases from the pathogenic fungi Cryptococcus neoformans and Candida albicans . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sodium 4-hydroxybenzoate can change in laboratory settings. For instance, it has been found that Sodium 4-hydroxybenzoate does not promote any clinical signs of toxicologically relevant effects, including changes in body weight, food intake and urinalysis parameters . Dose-related alterations in hematological parameters, organ weights and histopathological findings in hepatic tissue were examined in animals of both sexes in the 500 mg/kg BW/day group .

Dosage Effects in Animal Models

The effects of Sodium 4-hydroxybenzoate can vary with different dosages in animal models. For instance, a study found that the no-observed-adverse-effect level (NOAEL) for Sodium 4-hydroxybenzoate was determined to be 250 mg/kg BW/day in both male and female rats .

Metabolic Pathways

Sodium 4-hydroxybenzoate is involved in several metabolic pathways. For instance, it is involved in the shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites .

Transport and Distribution

Sodium 4-hydroxybenzoate is transported and distributed within cells and tissues. A study found that the relative position of the hydroxylic and the carboxylic group in the isomeric hydroxybenzoate anions has a large impact on transport properties of this species .

Subcellular Localization

It is known that Sodium 4-hydroxybenzoate is involved in various biochemical reactions and interacts with several enzymes and proteins, which suggests that it may be localized in various compartments or organelles within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "Sodium 4-hydroxybenzoate can be synthesized through the reaction of 4-hydroxybenzoic acid with sodium hydroxide.", "Starting Materials": ["4-hydroxybenzoic acid", "sodium hydroxide", "water"], "Reaction": [ "Dissolve 4-hydroxybenzoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 1-2 hours.", "Allow the solution to cool and filter the precipitated sodium 4-hydroxybenzoate.", "Wash the sodium 4-hydroxybenzoate with cold water and dry it in a vacuum oven." ] } | |

CAS-Nummer |

114-63-6 |

Molekularformel |

C7H6NaO3 |

Molekulargewicht |

161.11 g/mol |

IUPAC-Name |

sodium;4-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10); |

InChI-Schlüssel |

UUJAFUUULNATAB-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)O.[Na] |

Andere CAS-Nummern |

114-63-6 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

99-96-7 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

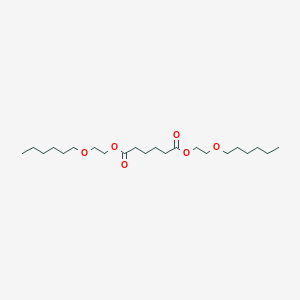

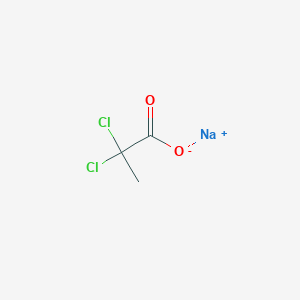

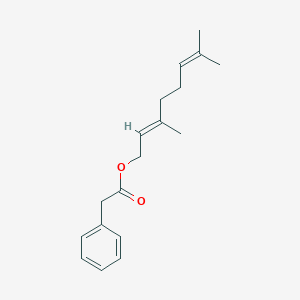

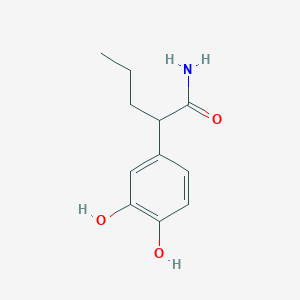

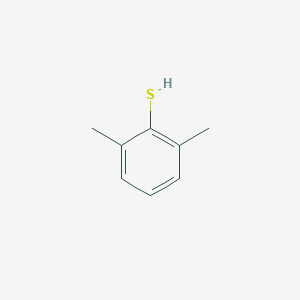

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 4-hydroxybenzoate act as a hydroxyl radical trap, and what are the downstream effects?

A1: Sodium 4-hydroxybenzoate can trap hydroxyl radicals, which are reactive oxygen species implicated in cellular damage. This trapping occurs through a reaction where the hydroxyl radical attaches to the aromatic ring of Sodium 4-hydroxybenzoate, forming dihydroxybenzoate isomers. This process effectively neutralizes the damaging potential of the hydroxyl radicals. [] This makes Sodium 4-hydroxybenzoate a valuable tool in studying oxidative stress and related biological processes. [] You can find more information about this in the paper titled "Evaluation of sodium 4-hydroxybenzoate as an hydroxyl radical trap using gas chromatography-mass spectrometry and high-performance liquid chromatography with electrochemical detection." []

Q2: What is a key advantage of using Sodium 4-hydroxybenzoate over Salicylate (2-hydroxybenzoate) for trapping hydroxyl radicals?

A2: While both Sodium 4-hydroxybenzoate and Salicylate can act as hydroxyl radical traps, Sodium 4-hydroxybenzoate offers a distinct advantage. It exhibits fewer complications compared to Salicylate. [] This makes Sodium 4-hydroxybenzoate a potentially more reliable and cleaner tool for studying hydroxyl radical activity in various biological contexts.

Q3: Can you describe an efficient method for synthesizing benzyl 4-hydroxybenzoate using Sodium 4-hydroxybenzoate?

A3: A simple and cost-effective method for synthesizing benzyl 4-hydroxybenzoate involves reacting Sodium 4-hydroxybenzoate with benzyl chloride. [] Triethylamine (ET3N) is employed as a phase transfer catalyst in this reaction, which takes place in a water medium. By optimizing reaction parameters like reagent ratios and reaction time, researchers achieved a high yield (80.3%) and purity (99%) of benzyl 4-hydroxybenzoate. [] This synthesis method, elaborated in "A study on technological improvement for synthesis of benzyl 4-hydroxybenzoate," offers a practical approach for obtaining this important compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)